molecular formula C11H17NO4S B2785484 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide CAS No. 1797880-08-0

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B2785484
CAS No.: 1797880-08-0
M. Wt: 259.32
InChI Key: MJUITHTVTLZPNS-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C11H17NO4S This compound is characterized by the presence of a methanesulfonamide group attached to a 2-methoxy-2-(3-methoxyphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxyethylamine to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of methanesulfonyl chloride to control the exothermic reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl)ethyl)methanesulfonamide
  • **N-(2-methoxy-4-methylphenyl)ethyl)methanesulfonamide
  • **N-(2-methoxy-3-chlorophenyl)ethyl)methanesulfonamide

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUITHTVTLZPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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